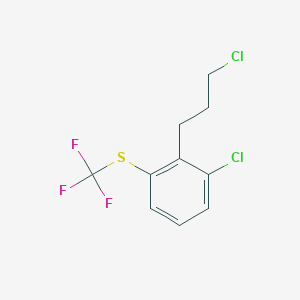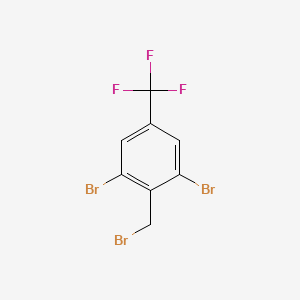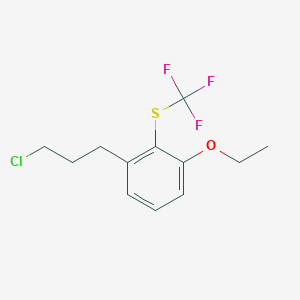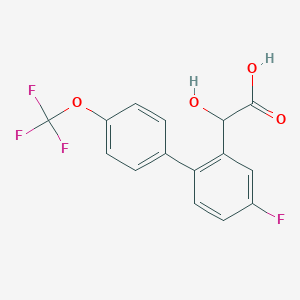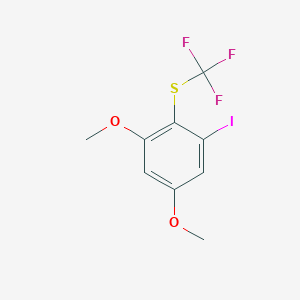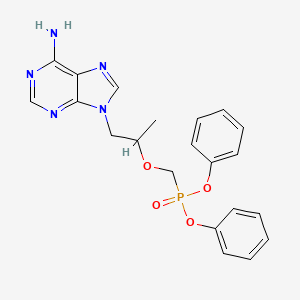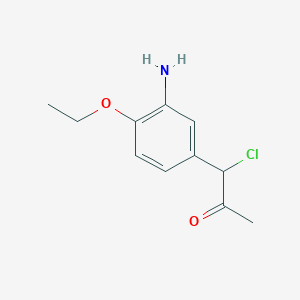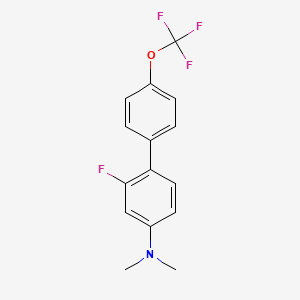![molecular formula C15H16O4 B14060890 Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo[8]annulen-6-yl)acetate](/img/structure/B14060890.png)
Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo[8]annulen-6-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo8annulen-6-yl)acetate is a complex organic compound with a unique structure that includes a hexahydrobenzoannulene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo8annulen-6-yl)acetate typically involves multiple steps. One common method includes the reaction of a suitable precursor with methyl chloroformate under controlled conditions. The reaction may require the use of a base such as sodium hydroxide to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo8annulen-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo8annulen-6-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo8annulen-6-yl)acetate exerts its effects involves its interaction with molecular targets such as enzymes. For example, it may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-oxo-2-(5-oxo-5,6,7,8-tetrahydrobenzo8annulen-6-yl)acetate : A related compound with a slightly different ring structure.
Methyl 2-oxo-2-phenylacetate: Similar in structure but with a phenyl group instead of the hexahydrobenzoannulene ring.
Uniqueness
Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo8annulen-6-yl)acetate is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H16O4 |
|---|---|
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
methyl 2-oxo-2-(5-oxo-7,8,9,10-tetrahydro-6H-benzo[8]annulen-6-yl)acetate |
InChI |
InChI=1S/C15H16O4/c1-19-15(18)14(17)12-9-5-3-7-10-6-2-4-8-11(10)13(12)16/h2,4,6,8,12H,3,5,7,9H2,1H3 |
InChI-Schlüssel |
FODIETYZKPTQFR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=O)C1CCCCC2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





